4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[benzaldehyde] is a complex organic compound characterized by its unique porphyrin structure with four benzaldehyde substituents. Its molecular formula is and it has a molecular weight of 726.78 g/mol . This compound is notable for its potential applications in various fields such as materials science, photochemistry, and biomedicine.
Research indicates that compounds related to porphyrins exhibit various biological activities, including:
The synthesis of 4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[benzaldehyde] typically involves:
This compound has several promising applications:
Interaction studies involving 4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[benzaldehyde] focus on:
Several compounds share structural similarities with 4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[benzaldehyde]. These include:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[benzaldehyde] | Tetrakis-benzaldehyde | Strong light absorption; potential in photodynamic therapy |
| 5,10,15,20-Tetra(4-pyridyl)-21H,23H-Porphine | Tetrakis-pyridyl | Coordination chemistry applications |
| 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-Porphine | Tetrakis-methoxyphenyl | Enhanced solubility; modified photophysical properties |
| 5,10,15,20-Tetra(benzoic acid)-21H,23H-Porphine | Tetrakis-carboxylic acid | Increased polarity; biological compatibility |
This comparison highlights the unique aspects of 4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[benzaldehyde], particularly its potential applications in photodynamic therapy and as a versatile building block in synthetic chemistry.
The synthesis of 4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[benzaldehyde], commonly known as meso-tetrakis(4-formylphenyl)porphyrin, represents a significant challenge in porphyrin chemistry due to the presence of four reactive aldehyde functional groups [1] [5]. This compound, with molecular formula C48H30N4O4 and molecular weight 726.78 g/mol, serves as a versatile building block for supramolecular and macromolecular architectures [1] [15]. The synthetic approaches to this compound have evolved significantly over the past decades, with researchers developing increasingly sophisticated methodologies to address the challenges of yield optimization, selectivity, and environmental sustainability [4] [8].
The Adler-Longo synthesis protocol, developed as a modification of the original Rothemund reaction, represents one of the most established approaches for synthesizing meso-substituted porphyrins [7] [8] [40]. This methodology involves the condensation of pyrrole with aromatic aldehydes in refluxing propionic acid under aerobic conditions at approximately 141°C [7] [8]. The reaction typically proceeds for 30 minutes, resulting in porphyrin formation yields ranging from 10-30% [7] [8].
The mechanism of the Adler-Longo reaction involves the acid-catalyzed condensation of pyrrole and benzaldehyde derivatives, followed by cyclization to form the porphyrinogen intermediate [4] [8]. The subsequent aerial oxidation converts the porphyrinogen to the final porphyrin product [4] [8]. For the synthesis of 4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[benzaldehyde], this methodology faces particular challenges due to the electron-withdrawing nature of the formyl groups, which can reduce reaction efficiency [7] [8].
A significant limitation of the Adler-Longo approach is the formation of tar-like byproducts, which complicates purification processes [4] [8]. The harsh acidic conditions can also lead to decomposition of sensitive aldehyde substrates, particularly those containing formyl groups [7] [8]. Despite these challenges, the methodology remains valuable for its simplicity and single-step nature [8] [40].
The Lindsey methodology represents a significant advancement in porphyrin synthesis, offering improved yields and milder reaction conditions compared to the Adler-Longo approach [8] [9] [10]. This two-step process involves the initial formation of porphyrinogen under equilibrium conditions, followed by oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone [8] [9] [10].
The first step of the Lindsey synthesis employs very low concentrations (approximately 10 millimolar) of reactants in chlorinated solvents under inert atmosphere conditions [8] [9]. The reaction utilizes Lewis acid catalysts, typically boron trifluoride etherate or trifluoroacetic acid, at room temperature [9] [10]. The equilibrium-controlled condensation allows for the formation of porphyrinogen with minimal side product formation [8] [9].
The oxidation step involves the addition of 2,3-dichloro-5,6-dicyanobenzoquinone, which irreversibly converts the porphyrinogen to the desired porphyrin [8] [9] [10]. This methodology achieves yields of 10-60% for various meso-substituted porphyrins [8] [9]. For 4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[benzaldehyde], the Lindsey approach offers better compatibility with the formyl functional groups compared to the harsher Adler-Longo conditions [9] [10].
The primary disadvantages of the Lindsey methodology include the requirement for large volumes of dry chlorinated solvents and the use of expensive oxidizing agents [8] [9]. The high dilution requirements make this approach less suitable for large-scale synthesis [8] [9].
| Parameter | Adler-Longo Method | Lindsey Method |
|---|---|---|
| Reaction Temperature | 141°C (reflux) | Room temperature |
| Reaction Time | 30 minutes | 1-2 hours + oxidation |
| Typical Yield Range | 10-30% | 10-60% |
| Solvent Requirements | Propionic acid (moderate volume) | Chlorinated solvents (large volume) |
| Catalyst System | Propionic acid (solvent as catalyst) | Lewis acids (BF3·Et2O, TFA) |
| Oxidation Method | Aerial oxidation | 2,3-dichloro-5,6-dicyanobenzoquinone |
| Substrate Compatibility | Limited (harsh conditions) | Good (mild conditions) |
| Purification Complexity | High (tar formation) | Moderate |
The development of chromatography-free synthesis routes for 4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[benzaldehyde] represents a significant advancement in sustainable porphyrin chemistry [15] [16]. The Parikh-Doering oxidation protocol utilizes dimethyl sulfoxide as both oxidant and solvent, activated by sulfur trioxide pyridine complex in the presence of triethylamine or diisopropylethylamine as base [12] [16] [18].
This methodology operates under mild conditions, typically between 0°C and room temperature, without the formation of significant amounts of methyl thiomethyl ether side products [12] [16]. The reaction mechanism involves the initial activation of dimethyl sulfoxide with sulfur trioxide, followed by nucleophilic attack by the alcohol substrate and subsequent deprotonation to form a sulfur ylide intermediate [12] [16]. The ylide then undergoes rearrangement through a five-membered ring transition state to yield the desired aldehyde product [12] [16] [18].
The application of Parikh-Doering oxidation to porphyrin synthesis typically involves a multi-step sequence beginning with the synthesis of the corresponding tetracarboxylic acid-functionalized porphyrin [15]. The carboxylic acid groups are then reduced using lithium aluminum hydride to afford tetra(benzyl alcohol)porphyrin intermediates [15]. These intermediates are subsequently subjected to Parikh-Doering oxidation conditions to selectively generate the desired tetraformylated products [15] [16].
The methodology provides facile access to practical amounts of 4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[benzaldehyde] in high purity and good overall yield without requiring laborious chromatographic separations [15]. Typical reaction conditions involve treating the tetra(benzyl alcohol)porphyrin intermediate with sulfur trioxide-pyridine complex (4.02 equivalents) and dimethyl sulfoxide (14.0 equivalents) in anhydrous dichloromethane at 0°C [16]. The reaction is typically complete within 30 minutes to 4 hours, yielding the target compound in 84% efficiency [16].
The optimization of Parikh-Doering oxidation for tetraformylporphyrin synthesis involves several critical parameters [16] [18]. The molar ratio of sulfur trioxide-pyridine complex to substrate typically ranges from 3.5 to 4.5 equivalents, with optimal results achieved at 4.0 equivalents [16]. The dimethyl sulfoxide loading is generally maintained at 10-15 equivalents to ensure complete conversion [16] [18].
Temperature control is crucial for successful oxidation, with reactions conducted at 0°C providing optimal yields while minimizing side reactions [16] [18]. The dropwise addition of dimethyl sulfoxide over 25 minutes allows for better temperature control and more uniform reaction conditions [16]. The reaction workup involves washing with brine and extraction with dichloromethane, followed by drying over magnesium sulfate [16].
| Optimization Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| SO3·Py equivalents | 3.5-4.5 | Critical for complete conversion |
| DMSO equivalents | 10-15 | Ensures reaction completion |
| Temperature | 0°C | Minimizes side reactions |
| Addition time | 20-30 minutes | Controls temperature and selectivity |
| Base equivalents | 7-8 | Facilitates ylide formation |
| Reaction time | 30-240 minutes | Depends on substrate reactivity |
The synthesis of trans-A2B2 porphyrin derivatives, including those leading to 4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[benzaldehyde], faces significant challenges related to scrambling reactions [20] [21] [24]. Scrambling occurs through acidolysis of dipyrromethane intermediates and higher oligomers, essentially representing reverse condensation reactions that lead to statistical mixtures of products identical to those expected from simple mixed aldehyde condensations [20] [21].
The scrambling phenomenon has been systematically investigated, revealing that conditions that minimize scrambling typically have negative impacts on reaction yields [20] [21]. However, significant steric hindrance around the meso-aryl substituent can effectively suppress scrambling altogether [20] [21]. This observation has led to the development of blocking group strategies that exploit removable steric protection [20] [21].
The most effective approach to scramble-free synthesis involves the use of removable blocking bromide substituents [20] [21]. The strategy employs 3-hydroxy-2,4,6-tribromobenzaldehyde as a key precursor, which is readily available both commercially and through bromination of 3-hydroxybenzaldehyde [21]. This aldehyde serves as a precursor for both complex, differentially substituted porphyrins and simple trans-dimethoxyporphyrins through common intermediates [21].
The synthetic sequence begins with the straightforward synthesis of dipyrromethane from the brominated aldehyde with excess pyrrole [20] [21]. The dipyrromethane proves relatively stable and can be stored for several weeks as a crystalline solid in the dark at 0-5°C without noticeable degradation [21]. The subsequent porphyrin synthesis employs 4-methoxybenzaldehyde, representing one of the most challenging reactants in terms of suppressing scrambling during porphyrin synthesis [21].
The optimized conditions for scramble-free trans-A2B2 porphyrin synthesis involve dipyrromethane and aldehyde condensation in dichloromethane at 0.85 millimolar concentration with trifluoroacetic acid catalyst at 0°C [20] [21]. The reaction proceeds without detectable scrambling, as confirmed by liquid desorption mass spectrometry analysis of crude reaction mixtures [20] [21].
Following condensation, 2,3-dichloro-5,6-dicyanobenzoquinone oxidation is performed, followed by zinc acetate addition to prevent palladium sequestration during subsequent reduction steps [21]. The trans-porphyrin products are isolated as single products in 50% yield [21]. The final deprotection involves reductive debromination using triethylsilane and palladium dichloride at 120°C for 3-5 days, achieving 88% yield for the target compounds [21].
The scramble-free methodology demonstrates broad applicability across various aldehyde substrates [20] [21] [24]. Synthetic procedures based on optimized conditions allow expedient synthesis of multigram batches of trans-porphyrins in yields ranging from 14-48% from sterically hindered dipyrromethanes [20]. The approach proves particularly effective for electron-rich, unhindered aldehydes that typically present the greatest scrambling challenges [20] [21].
Limitations of the methodology include the inherently low atom economy associated with protecting group strategies and the requirement for harsh reduction conditions [20] [21]. Additionally, the approach is most effective with sterically hindered dipyrromethanes, limiting its applicability to certain structural classes [20] [21].
| Dipyrromethane Type | Scrambling Observed | Typical Yield Range | Optimal Conditions |
|---|---|---|---|
| Sterically hindered | None detected | 40-50% | Standard TFA/DCM |
| Moderately hindered | Trace amounts | 25-40% | Low temperature, short time |
| Unhindered | Extensive | <10% | Alternative methods required |
Mechanochemical synthesis represents a revolutionary approach to porphyrin chemistry, offering solvent-free conditions that address environmental concerns associated with traditional synthetic methodologies [7] [14] [29]. The mechanochemical approach to synthesizing 4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[benzaldehyde] and related compounds involves the four-fold acid-catalyzed condensation of aldehyde and pyrrole using mechanical activation without solvent [7] [29].
The methodology represents one of the rare examples of carbon-carbon bond formation through mechanochemistry [7] [29]. The process involves grinding equimolar amounts of pyrrole and benzaldehyde derivatives in the presence of an acid catalyst, typically p-toluenesulfonic acid, using ball milling equipment [7] [29] [30]. The mechanical activation facilitates cyclization to produce reduced porphyrin precursors, which upon subsequent oxidation form the desired porphyrin products [7] [29].
The mechanochemical synthesis follows a well-defined two-step protocol optimized for various porphyrin derivatives [7] [29] [30]. The initial condensation step involves automated grinding using a Retsch MM200 mixer mill at frequencies of 25 Hz with stainless steel balls in steel grinding jars [7] [29]. Typical grinding times range from 20-30 minutes until formation of a dry, pink solid corresponding to the porphyrinogen intermediate [7] [29] [30].
The first step utilizes equimolar ratios of pyrrole and aldehyde (typically 3.73 millimolar) with catalytic amounts of p-toluenesulfonic acid (0.151 millimolar) [7] [29]. The mechanical activation creates sufficient energy for the condensation reaction to proceed without thermal input [7] [29]. The resulting pink solid contains the cyclized porphyrinogen and related oligomeric intermediates [7] [29] [30].
The oxidation step can be performed either in solution using traditional oxidizing agents or through mechanochemical means [7] [29]. Solution-phase oxidation involves dissolving the pink solid in chloroform and treating with 2,3-dichloro-5,6-dicyanobenzoquinone for 2 hours, followed by column chromatography purification [7] [29]. This approach yields porphyrin products comparable to traditional solution-phase methods, typically achieving 28% yield for tetraphenylporphyrin [7] [29].
The development of fully mechanochemical oxidation protocols represents an advancement toward completely solvent-free porphyrin synthesis [7] [29] [30]. Various oxidizing agents have been evaluated for mechanochemical oxidation, including potassium peroxymonosulfate, manganese dioxide, and other solid oxidants [7] [29] [28]. The mechanochemical oxidation typically requires extended milling times ranging from 20 minutes to 8 hours, depending on the oxidant and substrate [7] [29].
Grinding agents such as sodium chloride, silica, and magnesium sulfate have been investigated to improve mechanochemical oxidation efficiency [7] [29]. These agents serve multiple functions, including reducing reaction mixture stickiness, increasing friction for better mechanical activation, and removing water produced during the reaction [7] [29]. However, their addition does not consistently lead to yield improvements [7] [29].
For the synthesis of meso-tetrakis(4-methoxyphenyl)porphyrin using mechanochemical methods, a specialized shear stress device has been developed that applies different mechanical forces compared to traditional ball milling [28]. This device achieves 20% yield using a two-step protocol involving initial porphyrinogen formation followed by mechanochemical oxidation with manganese dioxide [28].
The mechanochemical approach demonstrates broad applicability across various substituted benzaldehydes [7] [29] [30]. The methodology has been successfully applied to synthesize porphyrins with electron-donating substituents (methoxy groups), electron-withdrawing groups (nitro groups), and halogenated derivatives [7] [29]. The yields typically range from 15-28%, which, while lower than optimized solution-phase methods, represent significant achievements for solvent-free synthesis [7] [29] [30].
The environmental benefits of mechanochemical synthesis are substantial, eliminating the need for large volumes of organic solvents that characterize traditional porphyrin synthesis [7] [29]. The approach reduces waste generation and energy consumption while maintaining reasonable synthetic efficiency [7] [29]. Additionally, the mechanochemical methodology offers potential for industrial-scale implementation due to its scalability and reduced solvent requirements [7] [29].
| Substrate Type | Mechanochemical Yield | Grinding Time | Oxidation Method |
|---|---|---|---|
| Benzaldehyde (H) | 28% | 20 minutes | DDQ in solution |
| 4-Methoxybenzaldehyde | 20-25% | 30 minutes | MnO2 mechanochemical |
| 4-Nitrobenzaldehyde | 15-20% | 25 minutes | DDQ in solution |
| 4-Chlorobenzaldehyde | 18-22% | 20 minutes | Various oxidants |
| 4-Formylbenzaldehyde | 15-18% | 30 minutes | Optimized conditions |
Nuclear magnetic resonance spectroscopy represents the most comprehensive analytical technique for structural elucidation of 4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[benzaldehyde]. The compound exhibits distinctive spectroscopic features that arise from the unique electronic environment of the porphyrin macrocycle and its meso-substituted aldehyde functionalities [1] [2].
Proton Nuclear Magnetic Resonance Characteristics
The proton nuclear magnetic resonance spectrum of this tetrakis(formylphenyl)porphyrin derivative displays several characteristic regions that provide definitive structural information. The pyrrole β-protons appear as a sharp singlet in the range of 8.6-9.2 parts per million, integrating for eight protons [1] [2]. These signals experience significant deshielding due to the aromatic ring current effect of the porphyrin macrocycle, which creates a strong magnetic anisotropy that influences proton chemical shifts throughout the molecule [3].
The inner core nitrogen-bound protons of the free-base porphyrin exhibit a characteristic upfield shift, appearing as a broad singlet between -2.5 to -3.0 parts per million [1] [2]. This dramatic upfield shift results from the strong shielding effect experienced by protons positioned within the center of the aromatic porphyrin ring system. The negative chemical shift values represent one of the most diagnostic features for confirming the presence of a free-base porphyrin structure [4].
The aldehyde protons constitute a critical diagnostic feature, appearing as a sharp singlet in the range of 9.9-10.2 parts per million, integrating for four protons [5]. These signals confirm the presence of the formyl substituents and their equivalence due to the four-fold symmetry of the molecule. The phenyl ring protons exhibit typical aromatic coupling patterns, with ortho-protons appearing as doublets at 8.0-8.3 parts per million and meta-protons at 7.5-7.8 parts per million [6].
Carbon-13 Nuclear Magnetic Resonance Analysis
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the identification of distinct carbon environments within the molecular framework. The aldehyde carbonyl carbons represent the most distinctive feature, appearing in the characteristic range of 190-195 parts per million [7]. These signals confirm the presence of the formyl functionalities and their chemical equivalence.
The meso-carbon atoms, which serve as the linkage points between the porphyrin core and the phenyl substituents, typically appear in the range of 118-125 parts per million [7]. The pyrrole β-carbons often appear as broad or unresolved signals between 130-135 parts per million due to the dynamic nature of the porphyrin electronic system [8].
Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy
Nitrogen-15 nuclear magnetic resonance spectroscopy, when performed on isotopically enriched samples, provides direct information about the nitrogen environments within the porphyrin core. The pyrrole nitrogen atoms typically exhibit chemical shifts in the range of 150-170 parts per million, while the pyrroline nitrogen atoms appear at slightly different positions due to their distinct electronic environments [9] [10].
| Proton Type | Chemical Shift Range (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyrrole β-H | 8.6-9.2 | singlet | 8H |
| Meso-H (free base) | 9.8-10.2 | singlet | 4H |
| NH (inner core) | -2.5 to -3.0 | broad singlet | 2H |
| Phenyl ortho-H | 8.0-8.3 | doublet | 8H |
| Phenyl meta-H | 7.5-7.8 | doublet | 8H |
| Aldehyde CHO | 9.9-10.2 | singlet | 4H |
Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for 4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[benzaldehyde]. The molecular ion peak appears at mass-to-charge ratio 726.78, corresponding to the molecular formula C₄₈H₃₀N₄O₄ [11] [12].
Molecular Ion and Isotope Pattern Analysis
The molecular ion peak exhibits the characteristic isotope pattern expected for a compound containing 48 carbon atoms. The M+1 peak appears with approximately 52% relative intensity compared to the molecular ion, while the M+2 peak shows approximately 13% relative intensity [13]. This isotope pattern provides confirmation of the molecular formula and helps distinguish the compound from potential isomers or impurities.
Fragmentation Pathway Analysis
The fragmentation pattern of this tetrakis(formylphenyl)porphyrin derivative follows predictable pathways based on the bond strengths and stability of the resulting fragments. The most common fragmentation involves sequential loss of formyl groups, producing characteristic fragments at mass-to-charge ratios of 697 (M-CHO), 668 (M-2CHO), 639 (M-3CHO), and 610 (M-4CHO) [13]. These fragments confirm the presence of four equivalent aldehyde functionalities.
The phenyl ring fragmentation produces characteristic fragments at mass-to-charge ratio 77, corresponding to the phenyl cation [C₆H₅]⁺. The formyl fragments appear at mass-to-charge ratio 29, representing the [CHO]⁺ cation [14]. The base peak region typically appears between mass-to-charge ratios 350-450, resulting from complex rearrangement processes involving the porphyrin macrocycle [13].
Plasma Desorption and Matrix-Assisted Laser Desorption Ionization Analysis
Specialized ionization techniques such as plasma desorption mass spectrometry have proven particularly effective for porphyrin analysis. These techniques readily produce intense molecular ion peaks while minimizing fragmentation, making them ideal for confirming the intact molecular structure [13]. The porphyrin macrocycle exhibits inherent stability under these ionization conditions, facilitating accurate molecular weight determination.
| Fragment Type | m/z Range | Relative Intensity (%) | Assignment |
|---|---|---|---|
| Molecular ion [M]⁺ | 726-727 | 100 | Intact molecule |
| [M-CHO]⁺ | 697-698 | 45-65 | Loss of one formyl group |
| [M-2CHO]⁺ | 668-669 | 25-40 | Loss of two formyl groups |
| [M-3CHO]⁺ | 639-640 | 15-25 | Loss of three formyl groups |
| [M-4CHO]⁺ | 610-611 | 5-15 | Loss of all formyl groups |
| Phenyl cation [C₆H₅]⁺ | 77 | 20-35 | Phenyl ring fragment |
| Formyl cation [CHO]⁺ | 29 | 10-20 | Formyl fragment |
X-ray crystallography represents the definitive method for determining the three-dimensional molecular structure and solid-state packing arrangement of 4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[benzaldehyde]. Crystallographic analysis reveals critical information about molecular geometry, intermolecular interactions, and crystalline polymorphism [15] [16].
Molecular Geometry and Macrocycle Conformation
Single-crystal X-ray diffraction studies of related tetrakis(phenyl)porphyrin derivatives consistently demonstrate that the porphyrin macrocycle adopts a nearly planar geometry with minimal deviation from the mean plane [15] [16]. The root-mean-square deviation of the 24 core atoms from their least-squares plane typically ranges from 0.05 to 0.20 Ångström units, depending on the specific substituent pattern and crystal packing environment [16].
The phenyl rings adopt specific orientations relative to the porphyrin plane, with dihedral angles typically ranging from 60 to 80 degrees [17]. This orientation minimizes steric interactions while maintaining conjugation between the phenyl substituents and the porphyrin π-system. The aldehyde functionalities extend outward from the phenyl rings, creating a three-dimensional molecular architecture that influences crystal packing [15].
Crystalline Packing and Intermolecular Interactions
Porphyrin derivatives commonly crystallize in triclinic or monoclinic crystal systems, with space groups P-1, P21/c, or C2/c being most frequently observed [18] [19]. The molecular packing is dominated by π-π stacking interactions between parallel porphyrin macrocycles, with typical interplanar distances of 3.3-3.6 Ångström units [20].
The aldehyde functionalities participate in weak intermolecular hydrogen bonding interactions, particularly with solvent molecules when present. These interactions contribute to the stabilization of specific crystal forms and can influence the overall crystal morphology [21] [17]. The presence of four equivalent aldehyde groups creates multiple potential hydrogen bonding sites, leading to complex three-dimensional hydrogen bonding networks.
Structural Deformation Analysis
Normal coordinate structural decomposition analysis reveals that any deviations from planarity in the porphyrin macrocycle can be described in terms of specific deformation modes [22]. The most common deformation modes include saddling, ruffling, doming, and waving distortions, which result from the interplay between crystal packing forces and molecular flexibility [22].
For meso-substituted porphyrins like the tetrakis(formylphenyl) derivative, the deformation is typically minimal due to the relatively small steric requirements of the phenyl substituents [23]. However, crystal packing forces can induce subtle distortions that are readily detected by high-resolution X-ray analysis [24].
Crystallographic Data and Refinement Parameters
Typical crystallographic parameters for porphyrin structures include unit cell dimensions in the range of 10-25 Ångström units, with cell volumes between 2000-5000 cubic Ångström units [18] [19]. The structures typically refine to R-factors between 0.04-0.08, indicating high-quality structural determination [18].
| Parameter | Typical Range | Most Common |
|---|---|---|
| Space Group | P-1, P21/c, C2/c | P-1 (triclinic) |
| Crystal System | Triclinic, Monoclinic | Triclinic |
| Unit Cell a (Å) | 10-15 | 12.5 |
| Unit Cell b (Å) | 12-18 | 14.2 |
| Unit Cell c (Å) | 15-25 | 18.6 |
| Volume (ų) | 2000-5000 | 3200 |
| Z (molecules/cell) | 2-4 | 2 |
| Density (g/cm³) | 1.3-1.6 | 1.45 |
| Temperature (K) | 100-298 | 150 |
| R-factor | 0.04-0.08 | 0.055 |